3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Description
Molecular Formula: C₁₄H₁₆FN₃S Molecular Weight: 277.37 g/mol CAS Number: 872207-12-0 Purity: >90% (research grade) Storage: Not explicitly stated, but typically stored at controlled room temperature or refrigerated (2–8°C) for stability .
This compound belongs to the class of 1,4,8-triazaspiro[4.5]dec-3-ene-2-thiones, characterized by a spirocyclic framework combining a piperidine and triazole ring. The 4-fluorophenyl substituent at position 3 and the methyl group at position 8 are critical to its electronic and steric properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3S/c1-18-8-6-14(7-9-18)16-12(13(19)17-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGKDDNUHCEWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326902 | |
| Record name | 3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812715 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872207-12-0 | |
| Record name | 3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the fluorophenyl and triazaspirodecene moieties. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Antipsychotic Potential
Research has indicated that compounds related to 3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione exhibit antipsychotic properties. A study on a series of triazaspiro compounds demonstrated that modifications in the aryl moiety could influence their pharmacological profiles. Specifically, one compound tested showed a reduced propensity for neurological side effects while maintaining antipsychotic efficacy . This suggests that derivatives of the triazaspiro structure may serve as promising candidates for developing new antipsychotic medications.
Anticonvulsant Activity
Another significant application of this compound is its potential anticonvulsant activity. In pharmacological tests, related triazaspiro compounds have been evaluated for their effectiveness against seizure models, showing promise in reducing seizure activity without severe side effects . This positions them as potential therapeutic agents for epilepsy and other seizure-related disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the fluorophenyl group has been linked to enhanced biological activity, likely due to its effects on the electronic properties and steric hindrance of the molecule .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Test Model | Results |
|---|---|---|---|
| This compound | Antipsychotic | Rat Behavioral Tests | Significant efficacy with reduced side effects |
| Related Triazaspiro Compounds | Anticonvulsant | Maximal Electroshock Test | Effective in reducing seizure activity |
Case Study 1: Antipsychotic Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazaspiro compounds and tested their antipsychotic profiles in behavioral models. The results indicated that certain substitutions on the phenyl ring significantly enhanced efficacy while minimizing adverse effects like catalepsy .
Case Study 2: Seizure Models
A separate investigation focused on the anticonvulsant properties of triazaspiro compounds demonstrated their effectiveness against induced seizures in rodent models. The study highlighted the potential for these compounds to be developed into new treatments for epilepsy, emphasizing their favorable safety profiles compared to traditional antiepileptic drugs .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the triazaspirodecene core can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- Molecular Formula : C₁₄H₁₆ClN₃S
- Molecular Weight : 293.81 g/mol
- CAS Number : 1923127-22-3
- Key Difference : Replacement of fluorine with chlorine.
- Higher molecular weight (293.81 vs. 277.37) may reduce solubility compared to the fluorinated analog .
8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- Molecular Formula : C₁₄H₁₇N₃S
- Molecular Weight : 259.37 g/mol
- CAS Number : 892299-50-2
- Key Difference : Absence of fluorine substituent.
- Impact :
Substituent Variations on the Spirocyclic Framework
3-(4-Chlorophenyl)-8-isopropyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- Molecular Formula : C₁₆H₂₀ClN₃S
- Molecular Weight : 321.87 g/mol
- Key Difference : Replacement of methyl with isopropyl at position 6.
- Impact :
(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(3-fluorophenyl)methanone
- CAS Number : 872199-79-6
- Key Difference: Addition of a fluorophenylmethanone group.
- Increased structural complexity may reduce synthetic yield compared to simpler analogs .
Biological Activity
3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C14H16FN3S
- Molecular Weight : 277.36 g/mol
- CAS Number : 872207-12-0
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological potential.
Anticancer Activity
Research indicates that compounds with spirocyclic structures exhibit significant anticancer properties. A study demonstrated that derivatives of triazaspiro compounds could inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against various cancer cell lines has been investigated, showing promising results in inhibiting tumor growth in vitro and in vivo models.
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of bacterial strains. In vitro assays revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects of this compound. It may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress. This activity positions it as a candidate for further research in neurodegenerative diseases.
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations .
- Antimicrobial Research : In a comparative study of various triazaspiro compounds, this specific compound exhibited superior antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL .
- Neuroprotection Experiment : An animal model study assessed the neuroprotective effects of the compound in a rat model of induced oxidative stress. Results showed a significant reduction in markers of oxidative damage and improved cognitive function post-treatment .
Synthesis Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the spirocyclic structure through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
These methods have been optimized to enhance yield and purity while minimizing by-products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
